6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione 6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 83650-49-1
VCID: VC19307653
InChI: InChI=1S/C7H10N4O2/c1-3-2-8-5-4(9-3)6(12)11-7(13)10-5/h3,9H,2H2,1H3,(H3,8,10,11,12,13)
SMILES:
Molecular Formula: C7H10N4O2
Molecular Weight: 182.18 g/mol

6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione

CAS No.: 83650-49-1

Cat. No.: VC19307653

Molecular Formula: C7H10N4O2

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione - 83650-49-1

Specification

CAS No. 83650-49-1
Molecular Formula C7H10N4O2
Molecular Weight 182.18 g/mol
IUPAC Name 6-methyl-5,6,7,8-tetrahydro-1H-pteridine-2,4-dione
Standard InChI InChI=1S/C7H10N4O2/c1-3-2-8-5-4(9-3)6(12)11-7(13)10-5/h3,9H,2H2,1H3,(H3,8,10,11,12,13)
Standard InChI Key JWHNSXPWPYIOME-UHFFFAOYSA-N
Canonical SMILES CC1CNC2=C(N1)C(=O)NC(=O)N2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a bicyclic pteridine system (pyrimidine fused to pyrazine) with partial saturation at the 5,6,7,8-positions. Key features include:

  • Methyl group at C6, enhancing hydrophobicity.

  • Dione groups at C2 and C4, enabling hydrogen bonding and metal coordination .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₀N₄O₂
Molecular Weight182.19 g/mol
CAS Number83650-49-1
IUPAC Name6-Methyl-5,6,7,8-tetrahydro-1H-pteridine-2,4-dione
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via cyclization reactions. One method involves:

  • Condensation: Reacting 2,4,5-triaminopyrimidine with methylglyoxal under acidic conditions.

  • Reduction: Catalytic hydrogenation to achieve partial saturation of the pyrazine ring .

Microwave-assisted synthesis (MWAS) has been explored for related pteridine derivatives, reducing reaction times from hours to minutes . For example, alkyl 4-arylsubstituted dihydropyridines were synthesized in 44–89% yields using solvent-free MWAS .

Table 2: Optimization Parameters for MWAS

ParameterOptimal ConditionYield Improvement
Temperature50–80°C+30%
Irradiation Power180–240 Watts+25%
Reaction Time5–10 min-90% vs. conventional

Biological Relevance and Applications

Enzyme Cofactor Analog

6-Methyltetrahydropteridine derivatives act as synthetic cofactors for:

  • Nitric oxide synthase (NOS): Facilitates NO production in vascular endothelia.

  • Aromatic amino acid hydroxylases: Supports dopamine and serotonin synthesis .

Table 3: Bioactivity of Select Analogs

CompoundTargetIC₅₀/Kᵢ
4-Chloro-8-methyl-tetrahydropteridinePI3K/mTOR2.8/6.8 nM
6-Hydroxy-triazine-dioneDAAO50 nM

Metabolic Stability and Pharmacokinetics

Resistance to Glucuronidation

Unlike kojic acid derivatives, the 6-hydroxy-1,2,4-triazine-3,5-dione scaffold in related compounds shows metabolic stability in liver microsomes, with <10% glucuronidation after 1 hr . This property enhances bioavailability for central nervous system targets .

Oral Bioavailability

In murine studies, the analog 11h (50 nM IC₅₀ for DAAO) achieved a plasma Cₘₐₓ of 1.2 µM after 2 hr, with a half-life of 3.5 hr . Co-administration with D-serine increased plasma D-serine levels by 2.5-fold, indicating potential for schizophrenia therapy .

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparison

CompoundSubstituentsBioactivity (IC₅₀)
6-Methyl-2,4-pteridinedioneC6-CH₃, C2/C4=O10 µM (DAAO)
Tetrahydrobiopterin (BH₄)C6-CH₂-, C2/C4=O0.1 µM (NOS)
4-Chloro-8-methyl-tetrahydropteridineC4-Cl, C8-CH₃2.8 nM (PI3K)

Key differences include:

  • Electron-withdrawing groups (e.g., Cl) enhance kinase inhibition.

  • Methyl groups improve membrane permeability but reduce enzymatic affinity .

Future Directions and Challenges

Synthetic Chemistry

  • C–H functionalization: Introducing fluorinated or aryl groups at C7 could modulate target selectivity .

  • Continuous flow systems: Scaling MWAS for industrial production (>90% purity at 10 kg/batch) .

Therapeutic Development

  • Neurodegenerative diseases: Targeting DAAO to elevate D-serine in Alzheimer’s models .

  • Antimicrobial resistance: Optimizing lipophilicity (ClogP = 1.5–2.5) for Gram-negative penetration.

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